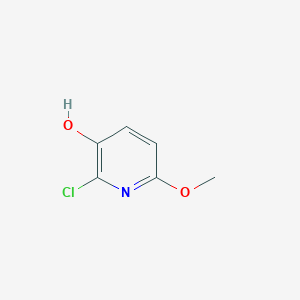

2-Chloro-6-methoxypyridin-3-OL

Description

Contextual Significance of Pyridinol Scaffolds in Heterocyclic Chemistry

Pyridinol scaffolds, which are pyridine (B92270) rings substituted with a hydroxyl group, are of considerable importance in the field of heterocyclic chemistry. The pyridine ring itself is a ubiquitous structural motif found in a vast array of naturally occurring compounds, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. nih.gov Its presence is also prominent in a significant number of pharmaceutical agents and agrochemicals. ontosight.airsc.orgnih.gov The incorporation of a hydroxyl group to form a pyridinol introduces a versatile functional group that can participate in various chemical transformations, enhancing the molecular diversity and potential applications of these compounds. cymitquimica.com

The ability of the pyridinol scaffold to act as a building block in drug design is a key aspect of its significance. nih.gov The nitrogen atom in the pyridine ring imparts basic properties and the capacity to form hydrogen bonds, which can influence a molecule's solubility and its interactions with biological targets. nih.gov The hydroxyl group further enhances this by providing an additional site for hydrogen bonding and a handle for further functionalization. This dual functionality makes pyridinol scaffolds valuable components in the synthesis of complex molecules with potential therapeutic properties.

Overview of Halogenated and Alkoxy-Substituted Pyridines in Advanced Chemical Synthesis

The strategic placement of halogen and alkoxy groups on the pyridine ring significantly influences its chemical reactivity and properties, making these substituted pyridines valuable intermediates in advanced chemical synthesis. thieme-connect.comthieme-connect.com Halogen atoms, such as chlorine, act as good leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. This reactivity is fundamental to building molecular complexity and is a cornerstone of modern synthetic organic chemistry.

Alkoxy groups, like the methoxy (B1213986) group, can also be introduced through nucleophilic substitution reactions on halogenated pyridines. researchgate.net These groups can modulate the electronic properties of the pyridine ring and influence its reactivity in subsequent reactions. The presence of both a halogen and an alkoxy group on the same pyridine ring, as seen in 2-Chloro-6-methoxypyridin-3-ol, creates a multifunctional scaffold with distinct reactive sites. This allows for regioselective transformations, where reactions can be directed to a specific position on the ring, a crucial aspect for the efficient synthesis of target molecules. thieme-connect.com The interplay between the activating and deactivating effects of these substituents, along with their steric influences, provides chemists with a powerful tool for constructing diverse and complex molecular architectures.

Rationale for Focused Academic Inquiry into this compound Research

The focused academic inquiry into this compound stems from its unique combination of functional groups, which makes it a versatile and valuable building block in organic synthesis. The presence of a chloro, a methoxy, and a hydroxyl group on the pyridine ring offers multiple points for chemical modification. The chlorine atom at the 2-position can be readily displaced by various nucleophiles, enabling the introduction of diverse functionalities. The hydroxyl group at the 3-position can be a precursor for other functional groups or can participate in forming ethers and esters. The methoxy group at the 6-position influences the electronic nature of the ring and can also be a site for chemical transformation, for instance, through ether cleavage. google.com

This trifunctional nature allows for a high degree of synthetic flexibility, making this compound an attractive starting material for the synthesis of more complex and potentially biologically active molecules. Research into this compound can provide valuable insights into the reactivity and regioselectivity of polysubstituted pyridines, contributing to the broader understanding of heterocyclic chemistry. The potential for this compound to serve as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals provides a strong rationale for its continued investigation in academic and industrial research settings.

Structure

3D Structure

Properties

Molecular Formula |

C6H6ClNO2 |

|---|---|

Molecular Weight |

159.57 g/mol |

IUPAC Name |

2-chloro-6-methoxypyridin-3-ol |

InChI |

InChI=1S/C6H6ClNO2/c1-10-5-3-2-4(9)6(7)8-5/h2-3,9H,1H3 |

InChI Key |

AFDFZFATXKCOJH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 6 Methoxypyridin 3 Ol and Analogous Pyridinols

Strategies for Regioselective Functionalization of Pyridine (B92270) Rings

The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, dictate its reactivity towards various reagents. Achieving regioselective substitution, particularly at the C3 and C5 positions, can be challenging. rsc.org Therefore, specific strategies have been developed to control the position of functionalization on the pyridine nucleus.

Directed Ortho-Metalation and Halogenation Approaches for Pyridine Derivatives

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of pyridine synthesis, a directing metalation group (DMG) is utilized to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. This generates a stabilized organometallic intermediate that can then react with various electrophiles to introduce a desired functional group with high regioselectivity. The choice of the DMG is crucial and can include groups such as amides, carbamates, and ethers. These groups coordinate to the lithium of the base, facilitating deprotonation at the neighboring carbon.

Halogenation of the pyridine ring is a key transformation for introducing a versatile handle for further synthetic manipulations, such as cross-coupling reactions. However, direct electrophilic halogenation of pyridine is often difficult and can lead to a mixture of products. rsc.org To achieve regioselectivity, strategies such as DoM followed by quenching with a halogen source (e.g., N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS)) are employed. This approach allows for the specific placement of a halogen atom ortho to the directing group.

Recent advancements have also explored novel methods for the 3-selective halogenation of pyridines through the formation of Zincke imine intermediates. This involves a ring-opening, halogenation, and ring-closing sequence that transforms the pyridine into a more reactive acyclic intermediate, allowing for highly regioselective halogenation under mild conditions.

Nucleophilic Aromatic Substitution (SNAr) in Methoxy (B1213986) Pyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the introduction of nucleophiles onto electron-deficient aromatic rings, such as pyridine. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer intermediate. For SNAr to occur, the pyridine ring must be activated by electron-withdrawing groups, and a good leaving group, typically a halide, must be present at the position of substitution.

The synthesis of methoxy pyridines can be efficiently achieved through the SNAr reaction of a corresponding chloropyridine with sodium methoxide. The methoxy group can then act as a directing group for subsequent functionalization steps. The position of the methoxy group on the pyridine ring can influence the regioselectivity of further reactions. For instance, a methoxy group at the 2- or 6-position can direct ortho-metalation to the 3- or 5-position, respectively.

Multi-Step Synthesis Pathways for 2-Chloro-6-methoxypyridin-3-OL

The synthesis of a molecule with the specific substitution pattern of this compound necessitates a carefully planned multi-step sequence. The order of introduction of the chloro, methoxy, and hydroxyl groups is critical to ensure the desired regiochemistry. A plausible synthetic route can be devised by combining the strategies discussed above.

Hydroxylation and Ether Cleavage Techniques at Specific Pyridine Positions

The introduction of a hydroxyl group at the 3-position of a pyridine ring can be a challenging transformation. Direct C-H hydroxylation at this position is often difficult due to the electronic nature of the pyridine ring. One innovative approach involves the photochemical valence isomerization of pyridine N-oxides. This metal-free method allows for the formal C3 selective hydroxylation of pyridines, providing access to 3-pyridinols.

An alternative and more traditional method for obtaining a pyridin-3-ol is through the cleavage of a corresponding methoxypyridine. Ether cleavage is typically achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). mdpi.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group. This method is particularly useful when a methoxy group is used as a protecting or directing group earlier in the synthesis and needs to be converted to a hydroxyl group in a later step.

Chlorination and Methoxylation Protocols in Pyridinol Scaffolds

The introduction of a chlorine atom and a methoxy group onto a pyridinol scaffold requires careful consideration of the directing effects of the existing substituents. For instance, starting from a pyridin-3-ol, direct chlorination could lead to a mixture of isomers. Therefore, a more controlled approach is often necessary.

One strategy could involve the chlorination of a pre-functionalized pyridine derivative. For example, starting with a 6-methoxypyridin-3-ol, selective chlorination at the 2-position could be achieved. The hydroxyl group is an activating group and directs ortho and para. In this case, the 2-position is ortho to the hydroxyl group.

Methoxylation is typically achieved via a nucleophilic aromatic substitution reaction as described in section 2.1.2. If a 2-chloropyridin-3-ol is available, reaction with sodium methoxide could potentially install the methoxy group at the 6-position, although the reactivity of the 2-position towards nucleophilic substitution is generally higher. The specific reaction conditions would need to be carefully optimized to favor the desired substitution pattern.

Preparation via Protected Intermediates for Enhanced Regioselectivity

To achieve the desired substitution pattern in a complex molecule like this compound, the use of protecting groups is often indispensable. jocpr.comchim.it Protecting groups are temporarily installed on reactive functional groups to prevent them from undergoing unwanted reactions during subsequent synthetic steps.

For the synthesis of this compound, a plausible strategy would involve the protection of the hydroxyl group of a pyridin-3-ol derivative. A common protecting group for hydroxyls is the benzyl group, which can be introduced under basic conditions using benzyl bromide and removed later via hydrogenolysis. With the hydroxyl group protected, the regioselectivity of subsequent reactions such as chlorination and methoxylation can be more effectively controlled.

For example, starting with 3-benzyloxypyridine, a directed ortho-metalation at the 2-position followed by quenching with a chlorinating agent could introduce the chlorine atom. Subsequent functionalization at the 6-position could then be explored, followed by deprotection of the benzyl group to reveal the final this compound. The strategic use of protecting groups allows for a stepwise and controlled construction of the target molecule, minimizing the formation of undesired isomers.

Emerging Synthetic Approaches for Pyridine Derivatives

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction and functionalization of the pyridine ring. These modern techniques are geared towards improving efficiency, controlling regioselectivity, and minimizing environmental impact compared to traditional methods.

Biocatalysis has emerged as a compelling green alternative for the synthesis of functionalized pyridines, offering high selectivity under mild reaction conditions. Enzyme-mediated reactions, particularly hydroxylations, provide a direct route to pyridinols that can be challenging to achieve through conventional chemical methods.

One notable example involves the use of microorganisms for regioselective hydroxylation. The bacterial species Ralstonia/Burkholderia sp. strain DSM 6920 has demonstrated the ability to hydroxylate various pyridine carboxylic acids specifically at the C2 position. This enzymatic activity has been successfully applied to produce compounds like 2-hydroxy-6-chloronicotinic acid from the corresponding unhydroxylated precursor. Such transformations highlight the potential of whole-cell biocatalysts to furnish hydroxylated pyridine derivatives with high precision.

The broader substrate scope of microbial enzymes is a significant advantage. For instance, the enzyme system in Burkholderia sp. MAK1, which is responsible for the N-oxidation of various pyridine compounds, showcases the versatility of biocatalytic approaches. While not a direct hydroxylation, N-oxidation is a key biocatalytic transformation of the pyridine ring. Furthermore, research into enzymes like proline hydroxylases and ectoine hydroxylases for C-H oxidation in related heterocyclic systems (piperidines) paves the way for discovering new biocatalysts for the direct hydroxylation of the pyridine core. Research programs are actively exploring new biocatalytic pathways from sustainable biomass sources to create valuable pyridine and piperidine intermediates for the pharmaceutical industry.

| Enzyme/Organism | Substrate | Product | Transformation Type |

|---|---|---|---|

| Ralstonia/Burkholderia sp. DSM 6920 | 6-Chloronicotinic acid | 2-Hydroxy-6-chloronicotinic acid | Regioselective C2-Hydroxylation |

| Ralstonia/Burkholderia sp. DSM 6920 | 6-Methylnicotinate | 2-Hydroxy-6-methylnicotinate | Regioselective C2-Hydroxylation |

| Burkholderia sp. MAK1 | 3-Methylpyridine | 3-Methylpyridine-N-oxide | Regioselective N-Oxidation |

Transition-metal catalysis has revolutionized the synthesis of functionalized pyridines by enabling direct C-H bond activation and functionalization. These methods allow for the introduction of a wide range of substituents onto the pyridine ring with high efficiency and selectivity, which is often difficult to achieve with classical approaches.

Palladium-catalyzed reactions are particularly prominent in this area. Chelation-assisted C-H activation, where a directing group guides the metal catalyst to a specific C-H bond, is a powerful strategy for achieving high regioselectivity. For instance, the ortho-position of a 2-phenylpyridine can be selectively functionalized through this approach. Beyond ortho-functionalization, ligands such as mono-N-protected amino acids (MPAA) have been developed to promote C-H activation at other positions, such as the C3-alkenylation of pyridines via dehydrogenative Heck reactions. Nickel catalysis has also emerged as a potent alternative, with bifunctional Ni catalysts enabling the C3(5)-selective C-H alkenylation of pyridine-containing heterocycles.

In addition to functionalizing a pre-existing pyridine ring, metal catalysts are also instrumental in its construction. Iron-catalyzed cyclization reactions, for example, provide a facile and green route for the synthesis of substituted pyridines from acyclic precursors like ketoxime acetates and aldehydes. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also routinely employed. A notable application is the methylation at the 5-position of a 2-amino-6-chloropyridine derivative, a key step in an efficient synthesis of a pharmaceutical intermediate.

| Catalyst Type | Reaction Type | Key Feature | Example Application |

|---|---|---|---|

| Palladium (Pd) | C-H Alkenylation | Ligand-promoted C3-selectivity | Synthesis of C3-alkenylated pyridines |

| Nickel (Ni) | C-H Alkenylation | Bifunctional catalyst for C3(5)-selectivity | Late-stage modification of bioactive molecules |

| Iron (Fe) | Cyclization | Green synthesis from acyclic precursors | Production of 2,4,6-triarylsubstituted symmetrical pyridines |

| Palladium (Pd) | Suzuki-Miyaura Coupling | C-C bond formation | Methylation of a pyridine ring |

| Rhodium/Iridium | C-H Functionalization | Formation of a 5-membered metallacycle | C-8 functionalization of quinoline N-oxides |

The growing emphasis on sustainability in chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of pyridine derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic methods.

Key green synthetic strategies for pyridines include:

Microwave-Assisted Synthesis : This technique utilizes microwave irradiation to accelerate reaction rates, often leading to shorter reaction times, higher yields, and purer products with fewer by-products. It has been successfully applied to both the formation of the pyridine ring and its subsequent functionalization.

Multicomponent Reactions (MCRs) : MCRs involve combining three or more reactants in a single step to form a final product, which incorporates most or all of the atoms of the starting materials. This approach enhances efficiency and atom economy. One-pot, four-component reactions have been developed for the environmentally friendly production of novel pyridine derivatives.

Use of Greener Catalysts and Solvents : The shift from stoichiometric reagents to catalytic amounts of less toxic metals, such as iron, represents a significant green advancement. Furthermore, exploring solvent-free reaction conditions, solid-state reactions, or the use of safer solvents like ionic liquids can dramatically reduce the environmental footprint of a synthetic process.

Alternative Energy Sources : Beyond microwaves, other energy sources like ultrasound are being investigated as green alternatives to conventional heating for promoting pyridine synthesis. Mechanochemistry, which uses mechanical force to drive reactions, offers another innovative route to solvent-free synthesis.

These green approaches not only mitigate environmental impact but also often lead to more efficient and economically viable synthetic routes for producing valuable pyridine compounds.

Advanced Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Methoxypyridin 3 Ol

Reactivity of the Pyridine (B92270) Nucleus and Functional Groups

The reactivity of 2-Chloro-6-methoxypyridin-3-ol is a composite of the individual reactivities of its hydroxyl, methoxy (B1213986), and chloro substituents, as well as the pyridine ring itself. The electron-donating hydroxyl and methoxy groups activate the ring towards electrophilic substitution, while the chloro group serves as a leaving group for nucleophilic substitution and a handle for cross-coupling reactions.

The hydroxyl and methoxy groups on the pyridine ring exhibit characteristic oxidative reactivity. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-like structures or, under more forceful conditions, ring-opening products. The methoxy group is generally more stable to oxidation but can be cleaved under harsh oxidative conditions.

Detailed Research Findings:

While specific studies on the oxidation of this compound are not prevalent, the oxidation of similar phenol and anisole derivatives is well-documented. For instance, the oxidation of phenols can be achieved with a variety of reagents, including Fremy's salt or Salcomine, to yield quinones. The methoxy group is typically resistant to mild oxidizing agents but can undergo oxidative demethylation with stronger reagents like ceric ammonium nitrate (CAN) or nitric acid.

Table 1: Potential Oxidation Reactions and Products

| Oxidizing Agent | Affected Group(s) | Potential Product(s) |

| Fremy's salt | Hydroxyl | 2-Chloro-6-methoxypyridine-3,4-dione |

| Ceric Ammonium Nitrate | Methoxy (possible) | 2-Chloro-6-hydroxypyridin-3-ol or further oxidation products |

| Potassium Permanganate | Ring | Ring-opened products |

The chloro group and the pyridine ring of this compound can undergo reduction under various conditions. The carbon-chlorine bond is susceptible to hydrogenolysis, a common reaction for halopyridines. The aromatic pyridine ring can also be reduced to a piperidine ring, although this typically requires more forcing conditions.

Detailed Research Findings:

Catalytic hydrogenation is a standard method for the dehalogenation of chloropyridines. Catalysts such as Palladium on carbon (Pd/C) in the presence of a hydrogen source are effective for this transformation. The reduction of the pyridine ring to a piperidine is often achieved using catalysts like rhodium or ruthenium under high pressure of hydrogen, or through chemical reduction methods such as the Birch reduction.

Table 2: Typical Reduction Conditions for Pyridine Systems

| Reagent/Catalyst | Substrate Moiety | Typical Product |

| H₂, Pd/C, base | Chloro group | 6-Methoxypyridin-3-ol |

| H₂, Rh/C, high pressure | Pyridine ring | 2-Chloro-6-methoxypiperidin-3-ol |

| Na, liquid NH₃, EtOH | Pyridine ring | Dihydropyridine derivatives |

The pyridine core of this compound is susceptible to both nucleophilic and electrophilic substitution reactions, with the regioselectivity dictated by the existing substituents. The chloro group at the 2-position is a prime site for nucleophilic aromatic substitution (SNAr). The electron-rich nature of the ring, due to the hydroxyl and methoxy groups, facilitates electrophilic aromatic substitution (SEAr), though the pyridine nitrogen is deactivating.

Detailed Research Findings:

Nucleophilic substitution of the 2-chloro group can be achieved with a wide range of nucleophiles, including amines, alkoxides, and thiols. These reactions are often facilitated by the electron-withdrawing nature of the pyridine nitrogen. For electrophilic substitution, the hydroxyl group is a strong activating and ortho-, para-directing group. Therefore, electrophiles are expected to attack the positions ortho and para to the hydroxyl group, which are positions 4 and 5 (para is blocked). The methoxy group is also activating and ortho-, para-directing. The interplay of these directing effects would likely favor substitution at the C4 or C5 position.

Table 3: Predicted Regioselectivity of Substitution Reactions

| Reaction Type | Position(s) of Substitution | Rationale |

| Nucleophilic Substitution | C2 | The chloro group is a good leaving group, activated by the ring nitrogen. |

| Electrophilic Substitution | C4, C5 | Activated by the ortho-, para-directing hydroxyl and methoxy groups. |

Cross-Coupling and Annulation Reactions Involving this compound

The presence of a chloro substituent makes this compound an excellent candidate for various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide. The 2-chloro position of this compound is expected to readily participate in such reactions.

Detailed Research Findings:

The Suzuki-Miyaura reaction is widely used for the arylation, heteroarylation, and vinylation of chloropyridines. researchgate.netwikipedia.org A variety of palladium catalysts, often with specialized phosphine ligands, can be employed to achieve high yields and functional group tolerance. researchgate.net The reaction typically requires a base, such as potassium carbonate or cesium carbonate, and is often carried out in a mixture of an organic solvent and water. nih.gov

Table 4: Typical Conditions for Suzuki-Miyaura Coupling of Chloropyridines

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald or PEPPSI type precatalysts researchgate.net |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Boron Reagent | Arylboronic acids, heteroarylboronic acids, vinylboronic acids |

| Solvent | Dioxane/water, Toluene/water, DMF |

Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions. rsc.org The pyridine ring of this compound possesses C-H bonds that could potentially be targeted for such transformations.

Detailed Research Findings:

The regioselectivity of C-H activation on pyridine rings is often directed by the inherent electronic properties of the ring or by the use of a directing group. rsc.orgnih.gov The nitrogen atom of the pyridine can itself act as a directing group, often favoring functionalization at the C2 or C6 position. In the case of this compound, the C4 and C5 positions would be the most likely sites for C-H activation, influenced by the electronic activation from the hydroxyl and methoxy groups. Palladium catalysts are commonly used for these transformations, often in the presence of an oxidant. researchgate.net

Table 5: Potential C-H Activation Reactions

| Reaction Type | Potential Site(s) | Directing Influence |

| Direct Arylation | C4, C5 | Electronic activation from OH and OMe groups |

| Alkenylation | C4, C5 | Electronic activation from OH and OMe groups |

Mechanistic Insights into Complex Reaction Sequences

Influence of Substituents on Pyridine Reactivity and Regioselectivity

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that generally makes it less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack. uoanbar.edu.iq The substituents on the this compound ring—chloro, methoxy, and hydroxyl groups—exert profound electronic and steric effects that modulate this intrinsic reactivity and determine the regioselectivity of its transformations.

The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack by withdrawing electron density through an inductive effect. uoanbar.edu.iq This deactivation is most pronounced at the α (2- and 6-) and γ (4-) positions. Consequently, electrophilic substitution on pyridine, when it does occur, typically favors the β (3- and 5-) positions. quimicaorganica.org

Conversely, the electron-deficient nature of the α and γ positions makes them susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present. davuniversity.orgstackexchange.comquora.com The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, is a key factor in favoring attack at these positions. stackexchange.com

The substituents in this compound have competing effects:

-Cl (Chloro group) at C2: The chloro group is an electron-withdrawing group via induction and deactivates the ring. However, it can also donate electron density through resonance. Its primary role in this context is as a good leaving group in nucleophilic substitution reactions.

-OCH3 (Methoxy group) at C6: The methoxy group is electron-donating through resonance, which can activate the ring towards electrophilic attack, particularly at the ortho and para positions relative to itself. However, its inductive effect is electron-withdrawing.

-OH (Hydroxyl group) at C3: The hydroxyl group is a strong electron-donating group through resonance, significantly activating the ring towards electrophilic substitution. It directs incoming electrophiles to the ortho and para positions. In the context of the pyridine ring, this would influence the reactivity of the C2, C4, and C6 positions.

The combination of these substituents leads to a complex pattern of reactivity. The strong activating effect of the hydroxyl group at C3, coupled with the methoxy group at C6, would likely direct electrophiles to the C4 and C5 positions. Nucleophilic attack will preferentially occur at the C2 position, facilitated by the chloro leaving group and the inherent electron deficiency at this position.

| Substituent | Position | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Predicted Influence on Electrophilic Attack | Predicted Influence on Nucleophilic Attack |

|---|---|---|---|---|---|

| -Cl | 2 | Electron-withdrawing | Electron-donating (weak) | Deactivating | Activating (as a leaving group) |

| -OCH3 | 6 | Electron-withdrawing | Electron-donating | Activating (directs ortho/para) | Deactivating |

| -OH | 3 | Electron-withdrawing | Electron-donating (strong) | Strongly Activating (directs ortho/para) | Deactivating |

Kinetic Studies of Pyridine Derivative Transformations

The rate of nucleophilic aromatic substitution on chloropyridines is significantly influenced by the electronic nature of other substituents on the ring. Electron-withdrawing groups generally accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. For instance, studies on the reaction of 2-chloropyridines with glutathione have shown that the reaction rate is affected by the electron-withdrawing strength and position of the substituents. researchgate.net

In the case of this compound, the electron-donating hydroxyl and methoxy groups would be expected to decrease the rate of nucleophilic substitution at the C2 position compared to an unsubstituted 2-chloropyridine (B119429). However, the reaction can still proceed, particularly under forcing conditions or with strong nucleophiles.

Kinetic investigations of reactions involving hydroxypyridines have demonstrated their ambident nucleophilic character, with reactions occurring at either the nitrogen or the oxygen atom depending on the reaction conditions and the electrophile. researchgate.net For 3-hydroxypyridine, reaction at the oxygen atom is generally favored. researchgate.net

Theoretical kinetic studies, such as those performed on the oxidation of pyridine radicals, utilize computational methods like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory to calculate temperature- and pressure-dependent rate constants for various reaction pathways. lu.se Such computational approaches could be applied to model the transformation pathways of this compound and predict the kinetics of its various potential reactions.

| Reaction Type | Influencing Factors on Rate | Predicted Effect for this compound |

|---|---|---|

| Nucleophilic Aromatic Substitution (at C2) | Electronic effects of other substituents, strength of the nucleophile, solvent polarity, temperature. | -OH and -OCH3 groups are expected to decrease the rate compared to unsubstituted 2-chloropyridine. |

| Electrophilic Aromatic Substitution | Activating/deactivating nature of substituents, strength of the electrophile. | The strongly activating -OH group is expected to significantly increase the rate of electrophilic attack. |

| O-Alkylation/Acylation (at C3-OH) | Basicity of the reaction medium, nature of the alkylating/acylating agent. | The hydroxyl group is expected to be readily functionalized under basic conditions. |

Spectroscopic and Structural Elucidation of 2 Chloro 6 Methoxypyridin 3 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Chloro-6-methoxypyridin-3-ol, ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide a complete picture of the atomic connectivity.

Proton and Carbon-13 NMR Chemical Shift Analysis of Pyridine (B92270) Derivatives

The analysis of chemical shifts in ¹H and ¹³C NMR spectra provides direct information about the electronic environment of each proton and carbon atom in the molecule. The positions of the substituents (Chloro, Methoxy (B1213986), and Hydroxyl groups) on the pyridine ring each exert a distinct influence on the chemical shifts of the remaining ring atoms.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to show four distinct signals. Two signals will appear in the aromatic region corresponding to the two protons on the pyridine ring. A third signal, typically a singlet, will be present for the three protons of the methoxy group. The final signal corresponds to the hydroxyl proton, which is often a broad singlet and its chemical shift can be concentration and solvent dependent.

Based on the analysis of related compounds, such as 2-Chloro-6-methoxypyridine (B123196), the introduction of an electron-donating hydroxyl group at the C-3 position is expected to shield the adjacent ring protons, causing an upfield shift (to a lower ppm value).

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | 6.9 - 7.2 | Doublet (d) |

| H-5 | 6.5 - 6.8 | Doublet (d) |

| -OCH₃ | ~3.9 | Singlet (s) |

| -OH | 5.0 - 6.0 (variable) | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR Spectroscopy: In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives a single peak. nist.gov For this compound, six signals are expected: five for the carbon atoms of the pyridine ring and one for the methoxy carbon. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The carbons directly attached to the electronegative chlorine, oxygen (from the methoxy group), and oxygen (from the hydroxyl group) atoms (C-2, C-6, and C-3, respectively) are expected to be significantly deshielded, appearing at higher chemical shifts (downfield).

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 145 - 150 |

| C-3 | 140 - 145 |

| C-4 | 115 - 120 |

| C-5 | 110 - 115 |

| C-6 | 160 - 165 |

| -OCH₃ | 53 - 58 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): A homonuclear COSY experiment would confirm the connectivity between the two adjacent aromatic protons, H-4 and H-5. A cross-peak between these two signals would be observed, indicating that they are spin-coupled to each other.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show correlation cross-peaks between:

The H-4 signal and the C-4 signal.

The H-5 signal and the C-5 signal.

The -OCH₃ proton signal and the -OCH₃ carbon signal. This technique is invaluable for confirming the assignments made in the 1D spectra.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of the molecule's functional groups.

Infrared (IR) Absorption Spectroscopy of Functional Groups

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of specific bonds. The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups. Data from related structures like 2-Chloro-3-hydroxypyridine and 2-methoxypyridine (B126380) can help in assigning these bands. nist.govchemicalbook.com

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 2960 | Medium |

| C=C / C=N stretch (ring) | 1400 - 1600 | Medium-Strong |

| C-O stretch (hydroxyl) | ~1200 | Strong |

| C-O-C stretch (ether) | 1050 - 1250 | Strong |

| C-Cl stretch | 600 - 800 | Medium-Strong |

The broadness of the O-H stretching band is a result of hydrogen bonding. The aromatic ring stretching vibrations typically appear as a series of bands in the 1400-1600 cm⁻¹ region. massbank.eu

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. Symmetrical vibrations and bonds involving less polar groups often produce strong Raman signals.

For this compound, the symmetric breathing mode of the pyridine ring is expected to be a particularly strong feature in the Raman spectrum. C-Cl bonds also tend to produce noticeable Raman signals. In contrast, the polar O-H bond, which gives a very strong IR band, typically shows a weak signal in Raman spectra.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3000 - 3100 | Strong |

| C=C / C=N stretch (ring) | 1400 - 1600 | Medium-Strong |

| Ring Breathing Mode | 980 - 1050 | Very Strong |

| C-Cl stretch | 600 - 800 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification.

The molecular formula of this compound is C₆H₆ClNO₂. The nominal molecular weight is 159 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺) peak. Due to the natural abundance of chlorine isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio), the spectrum will show two peaks for the molecular ion: M⁺ and an M+2 peak, with a relative intensity ratio of about 3:1. mdpi.com

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides clues about the molecule's structure. For this compound, several fragmentation pathways are predictable based on the functional groups present. Analysis of the mass spectrum of the related 2-Chloro-6-methoxypyridine shows a molecular ion at m/z 143 and significant fragments from the loss of CH₃ and Cl. massbank.euchemicalbook.com

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Corresponding Fragment | Fragmentation Pathway |

|---|---|---|

| 159 / 161 | [C₆H₆³⁵ClNO₂]⁺ / [C₆H₆³⁷ClNO₂]⁺ | Molecular Ion (M⁺ / M+2) |

| 144 / 146 | [C₅H₃³⁵ClNO₂]⁺ / [C₅H₃³⁷ClNO₂]⁺ | Loss of methyl radical (·CH₃) |

| 131 / 133 | [C₆H₆³⁵NO₂]⁺ / [C₆H₆³⁷NO₂]⁺ | Loss of CO |

| 124 | [C₆H₅NO₂]⁺ | Loss of chlorine radical (·Cl) |

| 96 | [C₅H₄O₂]⁺ | Loss of ·Cl and CO |

The fragmentation analysis, particularly the characteristic M/M+2 isotopic pattern, provides strong evidence for the presence of a chlorine atom in the molecule, while the observed neutral losses correspond to the expected instability of the methoxy and other functional groups under ionization conditions.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystalline solid. For this compound, while a specific crystal structure is not publicly available, a detailed analysis of closely related compounds allows for a comprehensive understanding of its likely solid-state conformation and the nature of its intermolecular interactions. The presence of a hydroxyl group, a pyridine nitrogen atom, a chloro substituent, and a methoxy group dictates the formation of specific and predictable packing motifs and hydrogen bonding networks.

The molecular structure of this compound features both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the pyridine nitrogen and the oxygen atoms of the hydroxyl and methoxy groups). This combination strongly suggests that hydrogen bonding will be a dominant force in its crystal packing.

In the solid state, molecules of this compound are expected to form robust hydrogen-bonded networks. The hydroxyl group is the most prominent hydrogen bond donor and is likely to engage in strong O-H···N or O-H···O interactions. Based on the study of related pyridin-3-ol derivatives, such as 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol, molecules can form dimers through strong intermolecular hydrogen bonds. tandfonline.comtandfonline.com In these dimers, the hydroxyl group of one molecule typically interacts with the nitrogen atom of a neighboring molecule.

Charge-assisted hydrogen bonds are also a possibility, particularly if the pyridinium (B92312) nitrogen is protonated. In studies of halopyridinium salts, dominant interactions include charge-assisted hydrogen bonds between the pyridinium cations and halide anions, as well as halogen bonds. nih.gov While this compound is a neutral molecule, the principle of strong, directional interactions involving the pyridine nitrogen remains relevant.

The interplay of these various intermolecular forces—strong hydrogen bonds, weaker hydrogen bonds, and other van der Waals interactions—will ultimately determine the final crystal packing arrangement. It is plausible that layered structures or more complex three-dimensional networks could be formed.

| Potential Hydrogen Bond Interactions in this compound |

| Donor |

| O-H (hydroxyl) |

| O-H (hydroxyl) |

| O-H (hydroxyl) |

| C-H (pyridine ring) |

| C-H (pyridine ring) |

While the pyridine ring itself is aromatic and therefore largely planar, the substituents can be twisted out of this plane. The degree of non-planarity is described by torsion angles, which are the dihedral angles between four consecutively bonded atoms.

In related substituted pyridine structures, deviations from planarity are commonly observed. For instance, in a study of 2-methoxypyridine derivatives, it was found that the molecule is not perfectly planar but slightly distorted. researchgate.net The torsion angle between the pyridine ring and a substituted phenyl ring at the 4-position was reported to be -41.91(6)°, while the torsion angle with a thiophenyl ring at the 6-position was -4.41(8)°. researchgate.net This indicates that the degree of non-planarity can vary significantly depending on the nature and position of the substituent.

For this compound, a key torsion angle would be that which describes the orientation of the methoxy group relative to the pyridine ring (C2-C6-O-CH₃). In the crystal structure of 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium, the methoxy group is observed to be nearly coplanar with the phenyl ring to which it is attached, with a torsion angle of 178.2(3)°. nih.gov However, steric hindrance from the adjacent chloro group in this compound might lead to a greater deviation from coplanarity for the methoxy group.

| Compound | Torsion Angle | Value (°) |

| 4-decyloxyphenyl-substituted 2-methoxypyridine derivative | C(27)-C(8)-C(3)-C(16) | -41.91(6) |

| 2-thiophenyl-substituted 2-methoxypyridine derivative | C(4)-C(2)-C(18)-C(27) | -4.41(8) |

| 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium | C3-C2-O1-C1 | 178.2(3) |

The data from these related structures strongly suggest that while the pyridine core of this compound will be planar, the molecule as a whole is likely to exhibit some degree of non-planarity due to the rotations of the methoxy and hydroxyl substituents relative to the ring.

Theoretical and Computational Investigations of 2 Chloro 6 Methoxypyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule by solving the Schrödinger equation. These methods determine the electron distribution and the stable arrangement of atoms in space.

Ab Initio and Density Functional Theory (DFT) Approaches for Substituted Pyridines

Ab initio methods, such as Hartree-Fock (HF), and Density Functional Theory (DFT) are cornerstone approaches in computational chemistry for studying substituted pyridines. rasayanjournal.co.in Ab initio methods derive results directly from first principles without using experimental data, while DFT calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. nih.govwikipedia.org

For substituted pyridines, DFT, particularly using hybrid functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr), has been shown to provide reliable results for both molecular structure and vibrational frequencies. rasayanjournal.co.innih.gov Studies on 2-chloro-6-methoxypyridine (B123196) have utilized both HF and DFT methods to predict its geometry and vibrational wavenumbers, finding that the results are valuable for interpreting experimental spectroscopic data. rasayanjournal.co.in DFT calculations, in particular, show good agreement with experimental findings for vibrational and electronic spectra of this compound. nih.gov

Basis Set Selection and Geometry Optimization Strategies

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. Common choices include Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ). nih.gov The selection involves a trade-off between computational expense and the desired accuracy. For 2-chloro-6-methoxypyridine, calculations have been successfully performed using various basis sets, including 6-31G(d,p), 6-311++G(d,p), and cc-pVTZ, to achieve a detailed analysis of its properties. nih.gov

Geometry optimization is a critical first step in most computational studies. This process finds the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. scispace.com For 2-chloro-6-methoxypyridine, geometry optimization has been performed using both HF and B3LYP methods, providing the foundational data for subsequent frequency and electronic property calculations. rasayanjournal.co.innih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum. rasayanjournal.co.in

Prediction of Spectroscopic Properties

Computational methods can accurately predict various types of spectra, which is crucial for the interpretation of experimental results and the structural elucidation of new compounds.

Computational Vibrational Spectroscopy: IR and Raman Frequencies and Intensities

Theoretical calculations are instrumental in assigning the vibrational modes observed in experimental Infrared (IR) and Raman spectra. cardiff.ac.uknih.gov By computing the harmonic vibrational frequencies and their corresponding intensities, each experimental peak can be attributed to specific molecular motions, such as stretching, bending, or torsional modes.

For 2-chloro-6-methoxypyridine, comprehensive vibrational analysis has been performed using DFT (B3LYP) with multiple basis sets. rasayanjournal.co.innih.gov The calculated frequencies, after applying a scaling factor to account for anharmonicity and other systematic errors, show excellent correlation with the experimental data obtained from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. rasayanjournal.co.innih.gov This agreement allows for a complete and reliable assignment of the fundamental vibrational modes of the molecule, clarifying the influence of the chlorine and methoxy (B1213986) substituents on the pyridine (B92270) ring's spectral characteristics. nih.gov

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Chloro-6-methoxypyridine Data derived from DFT (B3LYP/6-311++G(d,p)) calculations. Only a selection of modes is shown for brevity.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|---|

| 3077 | 3080 | 3079 | C-H stretch |

| 1601 | 1600 | 1598 | C=C stretch |

| 1568 | 1570 | 1565 | Pyridine ring stretch |

| 1455 | 1457 | 1454 | CH₃ asymmetric deformation |

| 1288 | 1290 | 1285 | C-O stretch |

| 1145 | 1146 | 1141 | C-H in-plane bend |

| 833 | 830 | 829 | C-Cl stretch |

Electronic Transition Analysis and Solvent Effects on Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed experimentally.

Theoretical studies on 2-chloro-6-methoxypyridine have employed TD-DFT to determine its electronic spectrum, and the results have been compared with observed spectra. nih.gov Furthermore, experimental investigations have focused on the effect of different solvents on the electronic transition bands of this molecule. researchgate.net These studies report on the behavior of the π-π* and n-π* transitions in response to solvent polarity. researchgate.netresearchgate.net While the π-π* transitions exhibit predictable behavior, the n-π* transition shows a red shift relative to pyridine, influenced by the electronic effects of the chloro and methoxy substituents. researchgate.net The interplay between the solute and solvent molecules can significantly alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (solvatochromism), which computational models can help to explain. mdpi.comrsc.org

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their potential biological activity. The strength of the interaction is often quantified by a docking score or an estimated binding affinity.

While specific docking studies for 2-chloro-6-methoxypyridin-3-ol were not found, research on the closely related compound, 2-chloro-6-methoxypyridine-4-carboxylic acid, provides significant insight into the potential biological applications of this chemical scaffold. tandfonline.comresearchgate.net Molecular docking analyses of this related molecule have shown potential inhibitory activity against targets relevant to antimicrobial action and Mycobacterium tuberculosis. tandfonline.comresearchgate.net

In these in silico studies, the compound was docked into the active sites of specific proteins. The results are evaluated based on binding energy (or docking score), which indicates the stability of the ligand-protein complex. A lower binding energy generally suggests a more favorable interaction. For 2-chloro-6-methoxypyridine-4-carboxylic acid, docking simulations revealed favorable binding energies, suggesting it could be a promising candidate for further investigation as an inhibitor for these biological targets. tandfonline.comresearchgate.net This highlights the utility of computational methods in identifying potential therapeutic applications for novel substituted pyridines.

Table 2: Predicted Binding Affinities of 2-Chloro-6-methoxypyridine-4-carboxylic acid with Biological Targets Data from molecular docking simulations.

| Target Protein (PDB ID) | Biological Activity | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| 1KZN | Antimicrobial | -6.5 |

| 3G5U | Antimicrobial | -7.1 |

| 1DF7 | Mycobacterium tuberculosis | -7.2 |

Protein-Ligand Interaction Modeling for Pyridine Scaffolds

Protein-ligand interaction modeling, particularly molecular docking, is a cornerstone of modern drug discovery. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the protein-ligand complex. For pyridine scaffolds, which are prevalent in many approved drugs, these models are crucial for understanding their mechanism of action and for designing new, more potent derivatives.

The interaction of a pyridine-based ligand like this compound with a protein's active site is governed by a variety of non-covalent interactions. Key among these are hydrogen bonds, where the pyridine nitrogen, the hydroxyl group, and the methoxy group can act as hydrogen bond acceptors, while the hydroxyl group can also serve as a hydrogen bond donor. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that has gained recognition for its importance in molecular recognition. Furthermore, the pyridine ring itself can engage in hydrophobic interactions and π-π stacking with aromatic amino acid residues in the protein's binding pocket. nih.gov

Molecular docking studies on structurally similar pyridine derivatives have revealed common interaction patterns with various protein targets, such as kinases and proteases. These studies often identify key amino acid residues that form hydrogen bonds with the pyridine nitrogen or its substituents. For instance, in a study on pyridine-substituted pyrimidines as Mer kinase inhibitors, hydrogen bonding and hydrophobic interactions with key residues in the enzyme's active site were identified as crucial for inhibitory activity. nih.gov

A hypothetical docking of this compound into an archetypal kinase active site might reveal the interactions detailed in the table below.

Table 1: Potential Protein-Ligand Interactions for this compound in a Kinase Active Site

| Functional Group of Ligand | Potential Interacting Amino Acid Residue(s) | Type of Interaction |

| Pyridine Nitrogen | Lysine, Aspartate | Hydrogen Bond |

| 3-Hydroxyl Group (Donor) | Glutamate, Aspartate | Hydrogen Bond |

| 3-Hydroxyl Group (Acceptor) | Serine, Threonine | Hydrogen Bond |

| 6-Methoxy Group | Arginine, Asparagine | Hydrogen Bond |

| 2-Chloro Group | Phenylalanine, Tyrosine | Halogen Bond, Hydrophobic |

| Pyridine Ring | Phenylalanine, Tryptophan | π-π Stacking, Hydrophobic |

In Silico Screening for Biological Activity

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective and time-efficient alternative to high-throughput screening. For a novel compound like this compound, in silico screening can help to prioritize it for further testing against specific biological targets.

The process of in silico screening involves the use of computational algorithms to predict the binding affinity of a compound to a target protein. This can be based on the ligand's similarity to known active compounds or, more commonly, through molecular docking simulations. By screening a compound against a panel of known drug targets, it is possible to generate a profile of its potential biological activities.

Given the structural motifs present in this compound, several biological activities could be hypothesized and investigated through in silico screening. The pyridine ring is a common feature in many anticancer, anti-inflammatory, and antimicrobial agents. For example, studies on pyridine-based thiadiazole derivatives have shown their potential as anti-inflammatory agents through in silico docking against COX-2. researchgate.net Similarly, other pyridine derivatives have been screened for their antimalarial and anticancer properties. malariaworld.orgmdpi.com

The potential biological activities for this compound that could be explored via in silico screening are summarized in the table below.

Table 2: Potential Biological Activities of this compound for In Silico Screening

| Therapeutic Area | Potential Protein Target(s) | Rationale |

| Oncology | Kinases (e.g., EGFR, Mer), Proteases | Pyridine scaffolds are common in kinase inhibitors. |

| Inflammation | Cyclooxygenases (COX-1, COX-2) | Many anti-inflammatory drugs contain pyridine moieties. |

| Infectious Diseases | Bacterial or viral enzymes (e.g., DHFR) | The pyridine ring is a key component of many antimicrobials. |

| Neurological Disorders | Receptors, Monoamine Oxidase | Substituted pyridines have shown activity against CNS targets. |

Analysis of Intermolecular Interactions and Energetics

The solid-state properties of a chemical compound, such as its crystal packing, melting point, and solubility, are dictated by the nature and strength of its intermolecular interactions. For this compound, a detailed analysis of these interactions, including hydrogen and halogen bonding, is essential for understanding its physicochemical properties. Furthermore, the calculation of lattice energy provides a quantitative measure of the stability of its crystal structure.

Characterization of Hydrogen Bonding and Halogen Bonding

Hydrogen bonds are strong, directional, non-covalent interactions that play a crucial role in the structure of many chemical and biological systems. mdpi.com In the case of this compound, the hydroxyl group is a potent hydrogen bond donor, while the pyridine nitrogen, the hydroxyl oxygen, and the methoxy oxygen are all potential hydrogen bond acceptors. This allows for the formation of a variety of intermolecular hydrogen bonding networks, which can significantly influence the crystal packing of the molecule. The formation of hydrogen-bonded dimers is a common motif in pyridone-containing crystal structures. nih.gov

Halogen bonding is another important directional non-covalent interaction that has been increasingly recognized for its role in crystal engineering. mdpi.com The chlorine atom in this compound can act as a halogen bond donor, interacting with nucleophilic atoms such as oxygen or nitrogen in neighboring molecules. The strength of this interaction depends on the electron-withdrawing nature of the pyridine ring, which polarizes the C-Cl bond. Studies on 2-chloropyridine (B119429) derivatives have demonstrated the presence and importance of halogen bonding in their crystal structures. acs.org

The expected hydrogen and halogen bonds for this compound are outlined in the table below.

Table 3: Potential Hydrogen and Halogen Bonding in this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | -OH | N (pyridine), O (hydroxyl), O (methoxy) |

| Halogen Bond | C-Cl | N (pyridine), O (hydroxyl), O (methoxy) |

Lattice Energy Calculations for Crystal Structures

Lattice energy is defined as the energy required to separate one mole of a solid ionic compound into its gaseous ions. For molecular crystals, a similar concept, the sublimation energy, is often used, which is the energy required to convert one mole of the solid into its gaseous molecules. libretexts.org Lattice energy calculations provide a quantitative measure of the stability of a crystal lattice and are influenced by the strength and arrangement of intermolecular forces.

The calculation of lattice energy for a molecular crystal like this compound can be performed using computational methods based on atom-atom potentials or, more accurately, through quantum mechanical calculations. These calculations sum up all the attractive and repulsive forces between the molecules in the crystal lattice. The PIXEL method, for example, partitions the interaction energy into Coulombic, polarization, dispersion, and repulsion terms. researchgate.net

A higher lattice energy generally corresponds to a more stable crystal structure, which often translates to a higher melting point and lower solubility. By calculating the lattice energies of different possible polymorphs (different crystal structures of the same compound), it is possible to predict the most thermodynamically stable form. While specific lattice energy values for this compound are not available without experimental crystallographic data and dedicated calculations, a hypothetical comparison with similar compounds can provide an estimate of its crystal lattice stability.

The contributing factors to the lattice energy of this compound are presented in the table below.

Table 4: Factors Influencing the Lattice Energy of this compound

| Intermolecular Interaction | Contribution to Lattice Energy |

| Hydrogen Bonding | Strong, attractive |

| Halogen Bonding | Moderate, attractive |

| van der Waals forces (Dispersion) | Weak, attractive |

| Dipole-Dipole Interactions | Moderate, attractive/repulsive |

| Steric Repulsion | Repulsive |

Biochemical Interactions and Mechanistic Studies of 2 Chloro 6 Methoxypyridin 3 Ol Derivatives

Modulation of Enzyme and Receptor Activity by Pyridinol Scaffolds

Pyridinol scaffolds and their derivatives exert their biological effects by interacting with a variety of molecular targets, including enzymes and receptors. The nature of these interactions is highly dependent on the substitution pattern on the pyridine (B92270) ring.

Derivatives of the pyridine scaffold have been shown to inhibit a range of enzymes through various mechanisms. The nitrogen atom in the pyridine ring often plays a crucial role in forming hydrogen bonds with amino acid residues in the active site of target enzymes, which is critical for controlling enzyme activity. rsc.orgrsc.org

Cholinesterases: Certain pyridine derivatives have been designed as inhibitors of cholinesterases (ChEs), such as acetylcholinesterase (AChE), a key target in Alzheimer's disease management. nih.govacs.org These molecules are often designed as dual binding site inhibitors, featuring two aromatic groups (one of which is the pyridine moiety) separated by a linker, allowing them to interact with both the catalytic and peripheral anionic sites of the enzyme. acs.org The 2-aminopyridine moiety, in particular, can contribute to the chelation of metal ions like Cu²⁺ and Fe³⁺, another mechanism relevant to neurodegenerative disease. nih.govacs.org

Protein Kinases: The pyridine framework is a common feature in protein kinase inhibitors. For example, certain pyridine-based compounds have shown potent inhibitory activity against PIM-1 kinase, a target in cancer therapy. acs.org Spiro-pyridine derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key tyrosine kinases involved in cancer progression. nih.govnih.gov Docking studies reveal that these compounds bind to the ATP-binding site of the kinases, forming critical interactions with key amino acid residues.

Tubulin: Some pyridine derivatives exhibit anticancer activity by interfering with microtubule dynamics. They can inhibit tubulin polymerization, a mechanism similar to that of established anticancer agents like combretastatin. rsc.org This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Dihydroorotate Dehydrogenase (DHODH): Pyridine-containing scaffolds, such as the imidazo[1,2-a]pyridine core, have been identified as inhibitors of DHODH. mdpi.com This enzyme is crucial for the de novo biosynthesis of pyrimidines, which are essential for the replication of RNA viruses. Inhibition of DHODH depletes the cellular pyrimidine pool, thus exerting a broad-spectrum antiviral effect. mdpi.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyridine derivatives, the position and nature of substituents like halogen and methoxy (B1213986) groups significantly influence their biological activity. researchgate.net The incorporation of halogen atoms can enhance properties such as metabolic stability and lipophilicity. researchgate.netresearcher.life

Halogen Group Effects: The presence and position of a halogen atom, such as chlorine, can drastically alter the efficacy of pyridine derivatives. In a series of cholinesterase inhibitors, the insertion of a halogen atom (e.g., chlorine or fluorine) in the para position of a phenyl ring attached to the pyridine core caused a significant reduction in inhibitory activity against EeAChE. nih.govacs.org Conversely, in other molecular contexts, a chlorine atom has been found to be important for antibacterial activity. nih.gov This highlights that the effect of halogenation is highly dependent on the specific molecular scaffold and its biological target.

Methoxy Group Effects: Methoxy groups are known to be important substituents in modulating the bioactivity of various compounds. researchgate.net In SAR studies of pyridine derivatives targeting peroxisome proliferator-activated receptor γ (PPARγ), the introduction of a methoxy group at the 4- or 5-position of the pyridine ring improved in vitro potency, whereas a 2-methoxy group did not. nih.gov However, this modification also sometimes led to a loss of desired partial agonist activity. nih.gov In the context of anticancer pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitutions at various positions were found to play a crucial role in their antimigratory and cytotoxic activities. researchgate.net For example, 2-methoxy and 2,4-dimethoxy substitutions enhanced antimigratory activity in one series of compounds. researchgate.net

| Scaffold/Target | Substituent Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Pyridine derivatives for PPARγ | Addition of 4- or 5-methoxy group | Improved in vitro potency | nih.gov |

| Pyridine derivatives for PPARγ | Addition of 2-methoxy group | Did not result in high potency | nih.gov |

| Pyridine diamines for Cholinesterase | Insertion of para-halogen on phenyl ring | Reduction of inhibition percentage on EeAChE | nih.govacs.org |

| Pyrimido[4,5-c]quinolin-1(2H)-ones for Anticancer | 2-Methoxy and 2,4-dimethoxy substitutions | Enhanced antimigratory activity | researchgate.net |

| Imidazo[1,2-a]pyridine/pyrimidine for DHODH | Imidazo[1,2-a]pyrimidine scaffold vs. Imidazo[1,2-a]pyridine | Superior anti-influenza virus activity | mdpi.com |

Biological Pathway Modulation and Cellular Processes

The interaction of pyridine derivatives with their molecular targets initiates a cascade of events that modulate biological pathways and cellular processes, leading to a therapeutic or biological effect.

Confirming that a compound interacts with its intended target within a cell is a critical step in drug discovery. This is achieved through a variety of biochemical and cell-based assays. For instance, the target engagement of pyridine-based kinase inhibitors is often confirmed through direct enzyme assays, which measure the inhibition of the kinase's phosphorylating activity in vitro. acs.org

Cellular assays are then used to determine if the compound affects downstream pathways. For example, spiro-pyridine derivatives designed to inhibit EGFR and VEGFR-2 were evaluated for their antiproliferative activity against various cancer cell lines using cytotoxicity assays. nih.gov The most potent compounds were then subjected to cell cycle analysis, which revealed they could induce cell cycle arrest. nih.gov Further investigation using an Annexin V assay confirmed that these compounds induced apoptosis, a form of programmed cell death, which is a desired outcome for anticancer agents. nih.govnih.gov Similarly, the effect of pyridine derivatives on tubulin polymerization can be directly measured in a biochemical assay, and the cellular consequence is confirmed by observing cell cycle arrest. rsc.org

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The pyridine scaffold is considered a privileged pharmacophore in drug design. rsc.orgnih.gov Its utility stems from several key properties:

Versatility: The pyridine ring can be readily functionalized at multiple positions, allowing chemists to create large libraries of diverse compounds for screening. mdpi.com

Bioisostere of Benzene: As an isostere of a benzene ring, it can occupy similar binding pockets, but the nitrogen atom provides a key site for hydrogen bonding, improving binding affinity and specificity. nih.gov

Physicochemical Properties: The nitrogen atom influences the scaffold's polarity, lipophilicity, and hydrogen bonding capacity, which can be fine-tuned to improve a compound's pharmacokinetic properties. frontiersin.org

Proven Track Record: A vast number of approved drugs contain the pyridine or dihydropyridine scaffold, including agents for tuberculosis (Isoniazid), hypertension (Nifedipine), and cancer (Abiraterone). nih.govnih.govdovepress.com This history of success encourages its continued use in the design of new therapeutic agents for a wide range of diseases, including malaria and viral infections. bohrium.commalariaworld.org

Advanced In Vitro Assays for Biological Activity Profiling

A suite of advanced in vitro assays is employed to profile the biological activity of novel pyridine derivatives. High-throughput screening (HTS) allows for the rapid, automated testing of large compound libraries against specific biological targets. bmglabtech.comnih.gov

Common assays used for profiling pyridine derivatives include:

Cytotoxicity and Cell Viability Assays: The MTT assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines. rsc.orgacs.org It measures the metabolic activity of cells, which correlates with cell viability. The Microplate Alamar Blue Assay (MABA) is another method used to screen for anti-tubercular activity. tandfonline.com The CellTiter-Fluor™ viability assay is also used to assess cytotoxicity. researchgate.net

Enzyme Inhibition Assays: These assays directly measure a compound's ability to inhibit its target enzyme. For example, a tubulin polymerization assay measures the inhibition of microtubule formation. rsc.org Specific kinase inhibitory assays are used to determine the IC₅₀ values of compounds against targets like PIM-1, EGFR, and VEGFR-2. acs.orgnih.gov

Cell-Based Mechanistic Assays: To understand how a compound works at a cellular level, various assays are used. Cell cycle analysis by flow cytometry can determine if a compound causes arrest at a specific phase of the cell cycle. nih.gov Apoptosis induction is often measured using an Annexin V assay, which detects a marker of early apoptosis. nih.govnih.gov

| Compound Type | Assay/Target | Cell Line/Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Pyridine hybrid (Compound 3b) | Antiproliferative (MTT) | MCF-7 (Breast Cancer) | 6.13 µM | rsc.org |

| Pyridine hybrid (Compound 3b) | Enzyme Inhibition | Tubulin Polymerization | 4.03 µM | rsc.org |

| Spiro-pyridine (Compound 7) | Antiproliferative (MTT) | Caco-2 (Colorectal Cancer) | 7.83 ± 0.50 µM | nih.gov |

| Spiro-pyridine (Compound 7) | Enzyme Inhibition | EGFR | 0.124 µM | nih.gov |

| Spiro-pyridine (Compound 7) | Enzyme Inhibition | VEGFR-2 | 0.221 µM | nih.gov |

| Pyridine-based (Compound 12) | Enzyme Inhibition | PIM-1 Kinase | 14.3 nM | acs.org |

| 4-Methoxyphenyl Pyrimidine (Compound 12) | Enzyme Inhibition | EGFR | 0.071 µM | nih.gov |

| 4-Methoxyphenyl Pyrimidine (Compound 12) | Enzyme Inhibition | VEGFR-2 | 0.098 µM | nih.gov |

Advanced Applications and Future Research Directions of 2 Chloro 6 Methoxypyridin 3 Ol Scaffolds

Utility as a Versatile Building Block in Complex Organic Synthesis

The 2-Chloro-6-methoxypyridin-3-OL scaffold is a valuable precursor in the synthesis of more complex molecular architectures due to the distinct reactivity of its functional groups. Organic building blocks are essential functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of intricate chemical structures. sigmaaldrich.com The chloro, methoxy (B1213986), and hydroxyl groups on the pyridine (B92270) ring of this compound can be selectively targeted to build molecular complexity.

The chlorine atom at the 2-position can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, alkenyl, or alkynyl substituents. fishersci.at The hydroxyl group at the 3-position can be functionalized through etherification, esterification, or used as a directing group in metal-catalyzed C-H activation reactions. The methoxy group at the 6-position can be cleaved to reveal another hydroxyl group, offering a site for further modification or for creating symmetrical molecules. The pyridine nitrogen itself can be quaternized or oxidized, further expanding the synthetic possibilities. This multi-faceted reactivity makes this compound a powerful tool for constructing a wide range of novel compounds with potential applications in medicinal chemistry and materials science.

Exploration in Materials Science and Coordination Chemistry

The unique electronic and structural features of this compound make it an attractive candidate for exploration in materials science and coordination chemistry. Its ability to act as a ligand for metal ions and its potential for incorporation into larger conjugated systems are of particular interest.

The design of new ligands is a cornerstone of advancements in transition metal catalysis. The this compound scaffold possesses key features that make it a promising ligand candidate. The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate chelate, binding to a metal center to form a stable complex. The electronic properties of this ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by modifying the substituents on the pyridine ring. For instance, the electron-withdrawing nature of the chlorine atom can influence the Lewis acidity of the metal center, while the methoxy group can be varied to alter the steric environment around the metal. Such modifications can lead to catalysts with enhanced selectivity and reactivity for a variety of organic transformations. mdpi.com

The development of new fluorescent probes for the detection of ions and small molecules is a significant area of research in sensor technology. Halogenated organic compounds have shown potential as microenvironment fluorescence probes. nih.gov The fluorescence properties of this compound and its derivatives could be sensitive to their local environment, making them suitable for sensor applications. For example, the binding of a target analyte to the hydroxyl group or the pyridine nitrogen could lead to a change in the fluorescence emission spectrum or quantum yield of the molecule. This change can be used to quantify the concentration of the analyte. Theoretical calculations can be employed to predict the excited state transitions and guide the design of new sensors based on this scaffold. nih.gov

Innovative Strategies for Scaffold Diversification and Lead Generation in Pyridine Chemistry

The diversification of molecular scaffolds is a key strategy in drug discovery for the generation of new lead compounds with improved biological activity. nih.gov The this compound core offers multiple handles for chemical modification, making it an ideal starting point for the creation of a diverse library of pyridine derivatives.

A variety of synthetic transformations can be envisioned to diversify the this compound scaffold. As outlined in the table below, each functional group can be selectively modified to introduce a wide range of chemical diversity.

| Functional Group | Reaction Type | Potential Modifications |

|---|---|---|

| 2-Chloro | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions | Introduction of amines, thiols, alcohols, aryl groups, alkyl groups |

| 3-Hydroxyl | Etherification, Esterification, Oxidation | Formation of ethers, esters, conversion to a ketone |

| 6-Methoxy | Ether Cleavage | Conversion to a hydroxyl group for further functionalization |

| Pyridine Ring | Electrophilic Aromatic Substitution, C-H Activation | Introduction of nitro, halogen, or other substituents at the 4- and 5-positions |

By systematically applying these transformations, a large and diverse library of compounds can be generated. These compounds can then be screened for biological activity, leading to the identification of new lead structures for drug development.

Prospects in Agrochemical Development

Pyridine-based compounds are a well-established class of agrochemicals, with many commercial herbicides, insecticides, and fungicides containing this heterocyclic core. The this compound scaffold possesses structural features that are commonly found in active agrochemical ingredients. The presence of a halogen atom is often associated with enhanced biological activity and metabolic stability.